molecular formula C6H7N3O3 B2610849 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 512807-21-5

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2610849
CAS No.: 512807-21-5
M. Wt: 169.14
InChI Key: ONWJVXHAPRRFJY-UHFFFAOYSA-N
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Description

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with amino acid precursors. One common method includes the use of protected amino acids and pyrazole derivatives under controlled conditions to yield the desired compound. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amino alcohols or other reduced forms of the compound .

Scientific Research Applications

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Amino-2-oxoethyl)thio]acetic acid
  • 3-[(2-Amino-2-oxoethyl)thio]propanoic acid
  • ®-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid

Uniqueness

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole ring structure combined with an amino acid moiety. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Biological Activity

1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activities of this compound, supported by research findings and data.

  • Chemical Formula : C6H7N3O3
  • CAS Number : 512807-21-5
  • Molecular Weight : 171.14 g/mol

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .

CompoundBacterial StrainActivity
This compoundE. coliModerate
This compoundS. aureusHigh

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. In experimental models, compounds similar to this compound were tested for their ability to inhibit inflammatory mediators. Results indicated a significant reduction in edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies highlighted its effectiveness against breast and colon cancer cells, with IC50 values indicating potent activity .

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains. Among them, this compound exhibited notable inhibition against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential application in inflammatory diseases such as rheumatoid arthritis .

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-5(10)3-9-2-1-4(8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWJVXHAPRRFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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